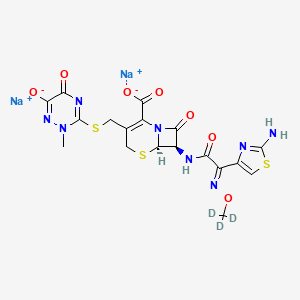
3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid: is an organic compound that features a thiazole ring, a bromine atom, and a prop-2-enoic acid moiety. The presence of the thiazole ring is significant due to its biological activity and its role in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-methylthiazole.
Step 1: The 5-bromo-2-hydroxybenzaldehyde undergoes a reaction with 4-methylthiazole in the presence of a base such as potassium carbonate to form 5-bromo-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the double bond of the prop-2-enoic acid moiety.
Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding saturated carboxylic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as an intermediate in the synthesis of more complex molecules.
- It serves as a building block in organic synthesis .
Biology and Medicine:
- The thiazole ring is known for its biological activity, making this compound a potential candidate for drug development.
- It has been studied for its antimicrobial and antifungal properties .
Industry:
- The compound can be used in the development of new materials with specific properties.
- It is also explored for its potential use in agricultural chemicals .
Mechanism of Action
The mechanism of action of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various enzymes, potentially inhibiting their activity. The bromine atom and the prop-2-enoic acid moiety contribute to the compound’s ability to bind to specific molecular targets, thereby exerting its biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-(1,3-thiazol-4-ylmethoxy)benzoic acid
- 3-(2-(1,3-thiazol-4-ylmethoxy)phenyl)prop-2-enoic acid
- 5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenylacetic acid
Uniqueness:
- The presence of the prop-2-enoic acid moiety distinguishes 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid from its analogs.
- The combination of the thiazole ring and the bromine atom provides unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H10BrNO3S |
|---|---|
Molecular Weight |
340.19 g/mol |
IUPAC Name |
3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17) |
InChI Key |
CGNXDYXPCDKBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094784.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-](/img/structure/B14094797.png)
![3-(3-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094802.png)
![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14094849.png)
![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094866.png)
